1,10-Decanediamine, N1,N1-dimethyl-

Catalog No.
S12584248
CAS No.
1938-59-6
M.F
C12H28N2
M. Wt
200.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Decanediamine, N1,N1-dimethyl-

CAS Number

1938-59-6

Product Name

1,10-Decanediamine, N1,N1-dimethyl-

IUPAC Name

N',N'-dimethyldecane-1,10-diamine

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

InChI

InChI=1S/C12H28N2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13/h3-13H2,1-2H3

InChI Key

ATVQWEFDRXEDFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCCCCCCN

1,10-Decanediamine, N1,N1-dimethyl- is a chemical compound with the molecular formula C12H28N2 and a molecular weight of approximately 200.36 g/mol. This compound is a derivative of decanediamine, featuring two methyl groups attached to the nitrogen atoms at positions N1 and N1. It appears as a colorless to pale yellow liquid or solid at room temperature and has a melting point of around 61.5 °C and a boiling point of approximately 140 °C at reduced pressure (1.6 kPa) .

The structure of 1,10-decanediamine, N1,N1-dimethyl- can be represented as follows:

text
H2N |H2N - C - C - C - C - C - C - C - C - C - C - NH(CH3)2 | NH(CH3)2

This compound is primarily used as an intermediate in the synthesis of nylon 1010 and other polyamides, making it significant in the polymer industry .

Typical for diamines:

  • Acylation Reactions: The amine groups can react with acyl chlorides to form amides.
  • Esterification: It can react with carboxylic acids to form esters.
  • Polymerization: The compound can undergo condensation polymerization with diacids or diisocyanates to produce polyamides or polyurethanes.
  • Hydrogenation: It can be hydrogenated under specific conditions to yield saturated amines.

These reactions highlight its utility in organic synthesis and polymer chemistry .

Several methods exist for synthesizing 1,10-decanediamine, N1,N1-dimethyl-:

  • Kolbe Electrolysis: This method involves the electrolysis of amino acids or their salts to produce primary diamines, including 1,10-decanediamine. The process allows for high purity yields .
  • Hydrolysis of Lactams: Decanol lactams can be hydrolyzed to yield the corresponding diamines under acidic or basic conditions.
  • Reduction of Nitriles: Nitriles can be reduced using lithium aluminum hydride or catalytic hydrogenation to obtain the desired diamine .

These methods provide flexibility in producing this compound for various industrial applications.

The primary applications of 1,10-decanediamine, N1,N1-dimethyl- include:

  • Nylon Production: It serves as a key intermediate in the synthesis of nylon 1010, which is utilized in textiles and engineering plastics.
  • Curing Agents: The compound is employed as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability .
  • Organic Synthesis: It acts as a building block for various organic compounds in pharmaceutical chemistry and agrochemicals.

These applications underscore its importance in materials science and industrial chemistry.

Interaction studies involving 1,10-decanediamine, N1,N1-dimethyl- focus on its reactivity with other chemical species. For instance:

  • Reactivity with Acids: The compound readily reacts with acids to form salts and amides.
  • Complex Formation: It can form coordination complexes with metal ions due to the presence of lone pairs on nitrogen atoms.
  • Biological Interactions: Studies suggest potential interactions with biological membranes or enzymes due to its amine functionality .

These interactions are critical for understanding its behavior in both synthetic processes and biological systems.

Similar compounds include:

Compound NameMolecular FormulaUnique Features
1,10-Decanediamine, N1,N1-dimethyl-C12H28N2Methyl groups increase steric hindrance
1,6-HexanediamineC6H16N2Shorter chain length; less sterically hindered
1,8-OctanediamineC8H18N2Intermediate chain length; similar applications
SpermidineC7H20N4Naturally occurring; distinct biological roles

This comparison highlights the unique characteristics of 1,10-decanediamine, N1,N1-dimethyl-, particularly its enhanced reactivity due to steric factors introduced by methyl substitution.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

200.225248902 g/mol

Monoisotopic Mass

200.225248902 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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